2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base . The resulting thiophene derivative can then be further functionalized to introduce the acetamido and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic properties are being explored for various medical applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This can help improve cognitive function in patients with neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound also contains a thiophene ring and has been studied for its acetylcholinesterase inhibitory activity.
N-{4-[2-(2-methoxyphenyl)acetamido]phenyl}thiophene-2-carboxamide: Another thiophene derivative with similar structural features.
Uniqueness
What sets 2-[2-(4-methoxyphenyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase more effectively than some other thiophene derivatives makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H18N2O3S/c1-22-11-7-5-10(6-8-11)9-14(20)19-17-15(16(18)21)12-3-2-4-13(12)23-17/h5-8H,2-4,9H2,1H3,(H2,18,21)(H,19,20) |
InChI Key |
ACLCGQDFVBPXSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)N |
Origin of Product |
United States |
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